molecular formula C9H9ClN2S B1395724 4-Chloro-6-propylthieno[2,3-d]pyrimidine CAS No. 439692-82-7

4-Chloro-6-propylthieno[2,3-d]pyrimidine

Cat. No. B1395724
Key on ui cas rn: 439692-82-7
M. Wt: 212.7 g/mol
InChI Key: FIPRVHRVMHAYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915411B2

Procedure details

The product of Example 3b was reacted with excess POCl3 at reflux for 3 h then at room temperature for 16 h. The reaction was poured over ice and partitioned between water and ethyl acetate. The organic layer was concentrated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:13][C:7]2[N:8]=[CH:9][N:10]=[C:11](O)[C:6]=2[CH:5]=1)[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:11]1[C:6]2[CH:5]=[C:4]([CH2:1][CH2:2][CH3:3])[S:13][C:7]=2[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC2=C(N=CN=C2O)S1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction was poured over ice
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.